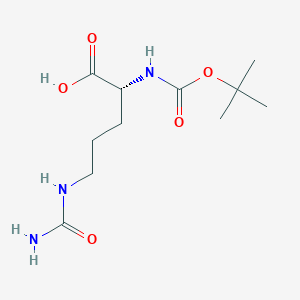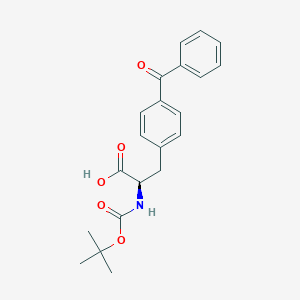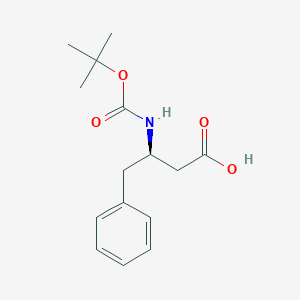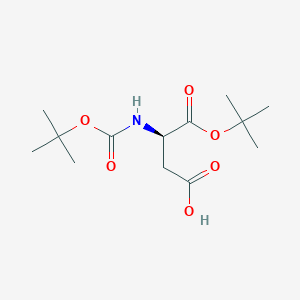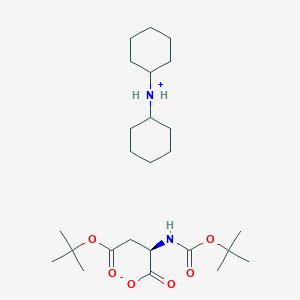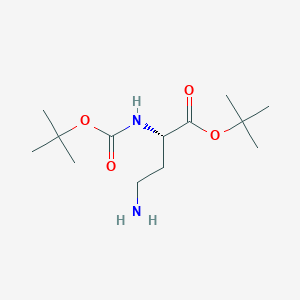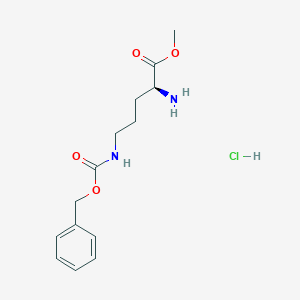
Boc-arg(mbs)-OH
Übersicht
Beschreibung
Boc-arg(mbs)-OH, also known as Nα-(tert-Butoxycarbonyl)-L-arginine, is a chemical compound with the molecular formula C18H28N4O7S and a molecular weight of 444.5 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The Boc-arg(mbs)-OH molecule contains a total of 58 bonds. These include 30 non-H bonds, 11 multiple bonds, 12 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 guanidine derivative, 1 aliphatic primary amine, 1 hydroxyl group, and 1 aromatic ether .Wissenschaftliche Forschungsanwendungen
Adsorption and Desorption of Dye Pollutants : Modified Bi2O2CO3 (m-BOC) nanosheets have been used for the smart removal of dye pollutants like methylene blue (MB) through dark adsorption and light desorption. This approach provides a promising interfacial engineering strategy for the remediation of dye-polluted water and smart separation in chemical engineering (Liu et al., 2020).
Photocatalytic Detoxification : Fe2O3@BOC heterojunctions have been developed for efficient photocatalytic detoxification of toxic metals and dyes under visible light illumination. These heterojunctions exhibit excellent photocatalytic activity towards the reduction of carcinogenic Cr(VI) to nontoxic Cr(III) and degradation of toxic dye MB (Kar et al., 2019).
Myofibril-Bound Serine Proteinase : Myofibril-bound serine proteinase (MBP) from carp muscle has been purified and characterized. This enzyme hydrolyzed Boc-Phe-Ser-Arg-MCA, among other substrates, and its activity was influenced by salt concentrations. This enzyme is a trypsin-type serine proteinase (Osatomi et al., 1997).
Advanced Wastewater Treatment : An integration of microwave catalytic oxidation (MCO) and MBBR process has been explored for the advanced treatment of biologically pretreated Lurgi coal gasification wastewater. The process shows efficiency in removing various pollutants (Xu et al., 2017).
Fluorescent Arginine Derivative : A fluorescent arginine derivative, Boc-Arg(Nap)-OH, has been prepared and studied. Its pKa and protonation states have been characterized, offering insights into its potential applications in peptide synthesis and bioimaging (Marshall et al., 2019).
Organotin(IV) Complexes with Arginine Derivatives : Organotin(IV) complexes with L-Arginine and Nα-t-Boc-L-Arginine have been synthesized and their structures and cytotoxic activity against human HT29 colorectal carcinoma cells have been investigated. These complexes exhibit marked cytotoxic activity, suggesting potential in cancer therapy (Girasolo et al., 2010).
Bioanalytical and Biomedical Applications of Molecular Beacons : Molecular beacons (MBs) have been developed for various bioanalytical and biomedical applications, including biosensing, bioimaging, and therapy. These probes can report the presence of specific targets through hybridization or a recognition-triggered change in conformation (Zheng et al., 2015).
Synthesis of Phe-Gly Mimetics : Enantiopure heterocyclic Boc-protected Phe-Gly dipeptidomimetics have been synthesized and evaluated for their biological activity. These mimetics have been used as replacements in biologically active peptides, showing potential for the design of pseudopeptides (Borg et al., 1999).
Electrophysiology Tools for Brain-on-Chip Technology : Brain-on-Chip (BoC) biotechnology, combining lab-on-chip and cell biology, has been developed for biomedical and pharmaceutical research in neuroscience. Electrophysiology techniques are critical for studying brain activity in health and disease using this technology (Forró et al., 2021).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O7S/c1-18(2,3)29-17(25)21-14(15(23)24)6-5-11-20-16(19)22-30(26,27)13-9-7-12(28-4)8-10-13/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUPPTBECADHBL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-arg(mbs)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



